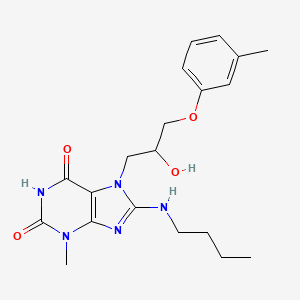

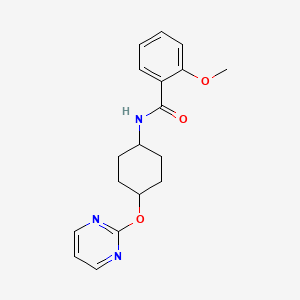

![molecular formula C28H24N2O4 B2502684 N-[4-(4-苯甲酰胺基-3-甲氧基苯基)-2-甲氧基苯基]苯甲酰胺 CAS No. 32357-89-4](/img/structure/B2502684.png)

N-[4-(4-苯甲酰胺基-3-甲氧基苯基)-2-甲氧基苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets. The structure of benzamide derivatives can be modified to enhance their activity and selectivity for certain receptors or enzymes.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves multiple steps, including nitration, acylation, ammoniation, reduction, and secondary ammoniation . These steps are carefully designed to introduce specific functional groups into the benzamide scaffold, which can significantly influence the compound's biological activity. For example, the introduction of methoxy groups can affect the molecule's electronic properties and its interaction with biological targets .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT) . These methods provide detailed information about the compound's geometry, including bond lengths, angles, and the spatial arrangement of different substituents. The molecular electrostatic potential (MEP) surface map can also be investigated to estimate the chemical reactivity of the molecule .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the presence of electron-donating methoxy groups can influence the reactivity of the benzamide core towards nucleophilic or electrophilic attack . The chemical behavior of these compounds can be further explored through theoretical calculations, which help predict their reactivity in different chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as drugs. These properties can be influenced by the presence of different substituents and their positions on the benzamide ring . For example, the introduction of a methoxy group can increase the lipophilicity of the compound, which may affect its absorption and distribution in the body .

Case Studies

Several benzamide derivatives have been evaluated for their pharmacological activities, such as antiplatelet , antimicrobial , and gastrokinetic activities . These studies often involve the synthesis of a series of compounds followed by in vitro and in vivo testing to assess their biological effects. For instance, compound II-34, a benzamide derivative, exhibited balanced gastrointestinal prokinetic and antiemetic activities, making it a candidate for a new type of gastrointestinal prokinetic agent . Another example is the evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides for their antiplatelet aggregation activities, with some compounds showing strong activities without obvious cell toxicity .

科学研究应用

缓蚀作用

N-苯基-苯甲酰胺衍生物,包括那些具有类似于N-[4-(4-苯甲酰胺基-3-甲氧基苯基)-2-甲氧基苯基]苯甲酰胺的甲氧基取代基的衍生物,已被证明可以有效抑制酸性环境中低碳钢的腐蚀。甲氧基 (OCH3) 基团的存在增强了抑制效率,表明这些化合物在保护金属免受腐蚀方面具有潜在应用。这与在酸性条件下使用低碳钢的行业尤为相关,因为这些苯甲酰胺可以显着减少材料退化和相关成本 (Mishra 等,2018)。

抗氧化活性

与N-[4-(4-苯甲酰胺基-3-甲氧基苯基)-2-甲氧基苯基]苯甲酰胺结构相关的化合物已被分析其抗氧化特性。一项研究集中在新型的 3-乙酰氧基-2-甲基-N-(4-甲氧基苯基)苯甲酰胺上,通过 X 射线衍射和 DFT 计算展示了其结构和抗氧化活性。这突出了此类苯甲酰胺在开发抗氧化剂中的潜在用途,这可能对治疗氧化应激相关疾病产生影响 (Demir 等,2015)。

抗血小板剂

4-甲氧基-3-芳基酰胺基-N-(取代苯基)苯甲酰胺作为抗血小板剂的潜在用途的开发证明了苯甲酰胺衍生物在治疗应用中的多功能性。这些化合物通过结构化药物化学方法合成,显示出显着的体外抗血小板聚集活性。这样的发现表明,包括类似于 N-[4-(4-苯甲酰胺基-3-甲氧基苯基)-2-甲氧基苯基]苯甲酰胺的化合物在内的苯甲酰胺可以进一步探索其在预防血栓性疾病中的潜力 (Liu 等,2019)。

抗精神病活性

苯甲酰胺也因其抗精神病活性而受到研究,研究设计和合成了各种苯甲酰胺衍生物以探索其作为抗精神病药的潜力。这些化合物对阿扑吗啡诱导的大鼠刻板行为表现出抑制作用,表明它们在治疗精神病和相关疾病中的潜在用途。这为 N-[4-(4-苯甲酰胺基-3-甲氧基苯基)-2-甲氧基苯基]苯甲酰胺及其类似物在开发新精神药物中的研究途径提供了建议 (Iwanami 等,1981)。

作用机制

安全和危害

属性

IUPAC Name |

N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O4/c1-33-25-17-21(13-15-23(25)29-27(31)19-9-5-3-6-10-19)22-14-16-24(26(18-22)34-2)30-28(32)20-11-7-4-8-12-20/h3-18H,1-2H3,(H,29,31)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOORYFITMXVGRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)OC)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

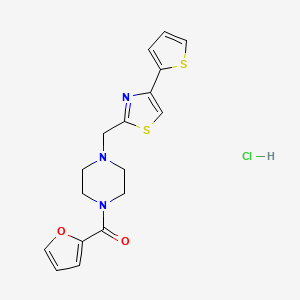

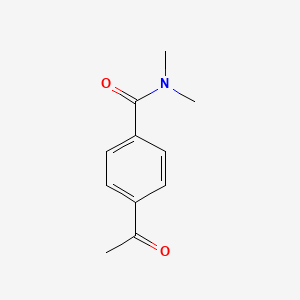

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2502605.png)

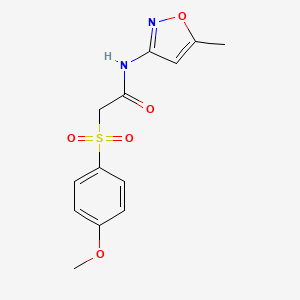

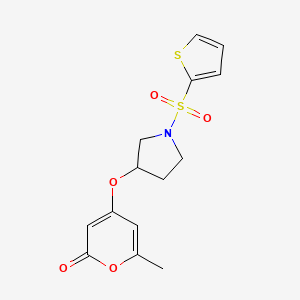

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2502609.png)

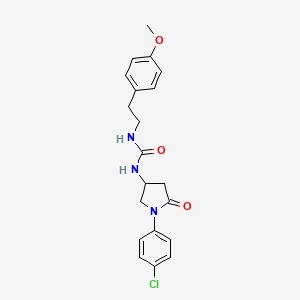

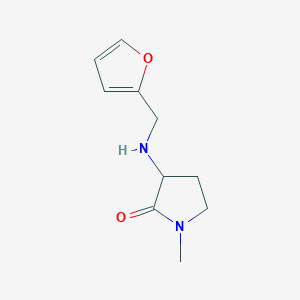

![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2502610.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2502611.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2502624.png)